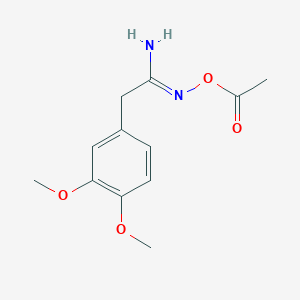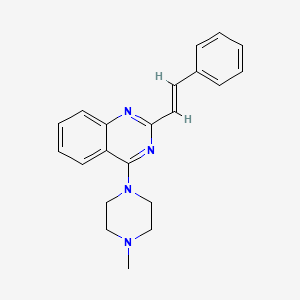
4-phenoxy-2-(2-phenylvinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
作用机制
The mechanism of action of 4-phenoxy-2-(2-phenylvinyl)quinazoline is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, one study suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study proposed that it may act as a calcium channel blocker, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-phenoxy-2-(2-phenylvinyl)quinazoline have been investigated in various studies. One study found that this compound could induce apoptosis, or programmed cell death, in cancer cells. Another study showed that it could inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-phenoxy-2-(2-phenylvinyl)quinazoline in lab experiments is its potent biological activity, which makes it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible for researchers. However, one limitation of using 4-phenoxy-2-(2-phenylvinyl)quinazoline is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-phenoxy-2-(2-phenylvinyl)quinazoline. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is investigating its mechanism of action in more detail, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
In conclusion, 4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activity and relatively straightforward synthesis method make it a valuable tool for investigating various biological processes. Future research directions include investigating its potential use in combination with other drugs for cancer treatment, determining its mechanism of action in more detail, and assessing its safety and toxicity in vivo.
合成方法
The synthesis of 4-phenoxy-2-(2-phenylvinyl)quinazoline involves the condensation of 2-phenylacetaldehyde with 2-amino-4-phenoxyquinazoline in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of the desired product, making it a viable option for large-scale synthesis.
科学研究应用
4-phenoxy-2-(2-phenylvinyl)quinazoline has shown promising results in various scientific research applications. One study found that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. Another study showed that it had antiviral activity against the human immunodeficiency virus (HIV). Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been investigated for its anti-inflammatory properties, with results indicating that it can reduce inflammation in animal models.
属性
IUPAC Name |
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVPHZDWRIFIN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)

![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)

![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)